

3-Ethoxypropionic Acid: A Versatile Precursor in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Ethoxypropionic acid*

Cat. No.: B072214

[Get Quote](#)

Abstract

3-Ethoxypropionic acid (3-EPA) is a bifunctional organic molecule that has emerged as a cornerstone precursor in various fields of chemical synthesis, from the development of novel pharmaceutical agents to the formulation of high-performance polymers. Its unique structure, featuring both a reactive carboxylic acid moiety and a stable ether linkage, provides a versatile platform for a wide array of chemical transformations. This guide offers a comprehensive exploration of 3-EPA, detailing its fundamental properties, synthesis, core reactivity, and its application in the creation of value-added derivatives. We provide field-proven experimental protocols and explain the underlying chemical principles, equipping researchers with the knowledge to effectively harness the synthetic potential of this valuable compound.

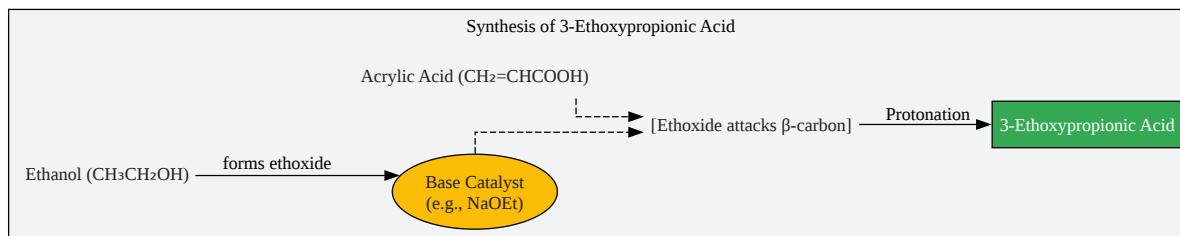
Introduction and Physicochemical Profile

3-Ethoxypropionic acid, with the chemical formula $C_5H_{10}O_3$, is characterized by a propionic acid backbone with an ethoxy group at the β -position.^[1] This arrangement confers a unique combination of polarity, reactivity, and stability, making it an ideal starting material for multi-step syntheses. The carboxylic acid group serves as a handle for esterification, amidation, and reduction, while the ether linkage is generally stable under many reaction conditions, allowing it to be carried through synthetic sequences to be incorporated into the final target molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of a precursor's physical properties is paramount for its effective use in synthesis, guiding choices in reaction setup, solvent selection, and purification methods. The key properties of **3-Ethoxypropionic acid** are summarized below.

Property	Value	Source
IUPAC Name	3-ethoxypropanoic acid	[1]
CAS Number	4324-38-3	[1]
Molecular Formula	C ₅ H ₁₀ O ₃	[1]
Molecular Weight	118.13 g/mol	[1]
Appearance	Not explicitly stated, but derivatives are clear liquids	[2]
Boiling Point	Data not available for the acid; Ethyl ester boils at 166 °C	[2]
Density	Data not available for the acid; Ethyl ester is 0.95 g/mL at 25 °C	[2]

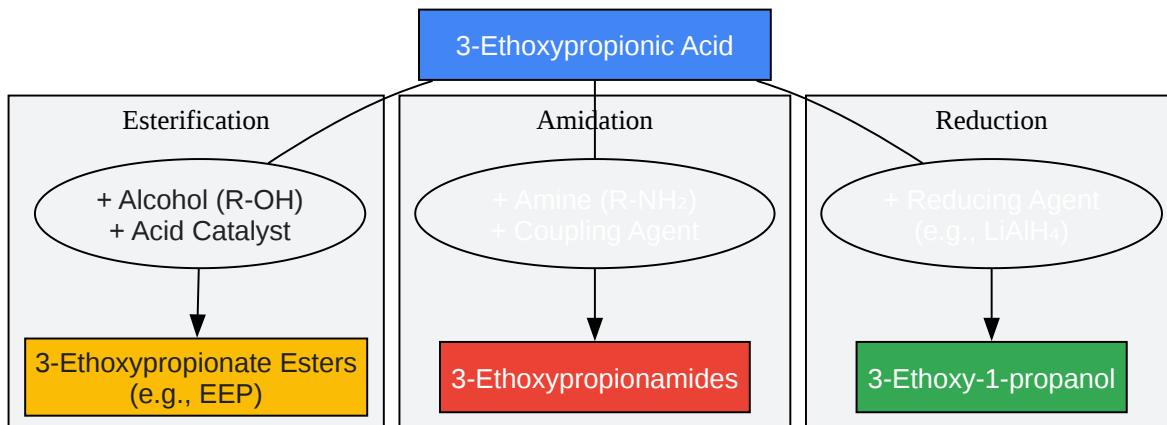

Spectroscopic data is critical for reaction monitoring and final product confirmation. The spectral features of 3-EPA are well-characterized:

- ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups in the propionyl chain, and a broad singlet for the acidic proton of the carboxyl group.
- ¹³C NMR: The carbon NMR spectrum displays five distinct signals corresponding to the five unique carbon atoms in the molecule, including the characteristic carbonyl carbon signal downfield.[\[1\]](#)
- IR Spectroscopy: The infrared spectrum is dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch of the carbonyl group.[\[1\]](#)

Synthesis of 3-Ethoxypropionic Acid

The most direct and industrially relevant method for synthesizing 3-alkoxypropionic acids and their esters is the Michael addition of an alcohol to an acrylate. For 3-EPA, this involves the addition of ethanol to acrylic acid, typically under base catalysis. The corresponding ester, ethyl 3-ethoxypropionate (EEP), is synthesized by the addition of ethanol to ethyl acrylate.[3][4]

The reaction mechanism proceeds via the formation of an ethoxide ion, which acts as a nucleophile, attacking the electron-deficient β -carbon of the acrylate species. This process is highly efficient and offers excellent atom economy.



[Click to download full resolution via product page](#)

Caption: Michael addition of ethanol to acrylic acid.

Core Reactivity: 3-EPA as a Synthetic Hub

The synthetic utility of **3-Ethoxypropionic acid** stems from the targeted reactivity of its carboxyl group. This functional group allows 3-EPA to serve as a versatile branching point for the synthesis of esters, amides, and alcohols, each class of compounds having significant applications.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **3-Ethoxypipionic acid**.

Esterification: Accessing Ethers and Solvents

Esterification is one of the most common transformations of 3-EPA. The resulting esters, particularly Ethyl 3-Ethoxypipionate (EEP), are valuable as high-performance solvents in the coatings and electronics industries due to their slow evaporation rate, excellent solvency for a wide range of polymers, and low surface tension.^{[5][6]} They are also crucial intermediates in further syntheses.

Amide Bond Formation: Building Blocks for Pharmaceuticals

The formation of amides from 3-EPA is a cornerstone reaction for drug development. The 3-ethoxypipionamide moiety can be found in various biologically active molecules. This transformation is typically achieved using standard peptide coupling reagents (e.g., EDC, DCC, HATU) to activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine.

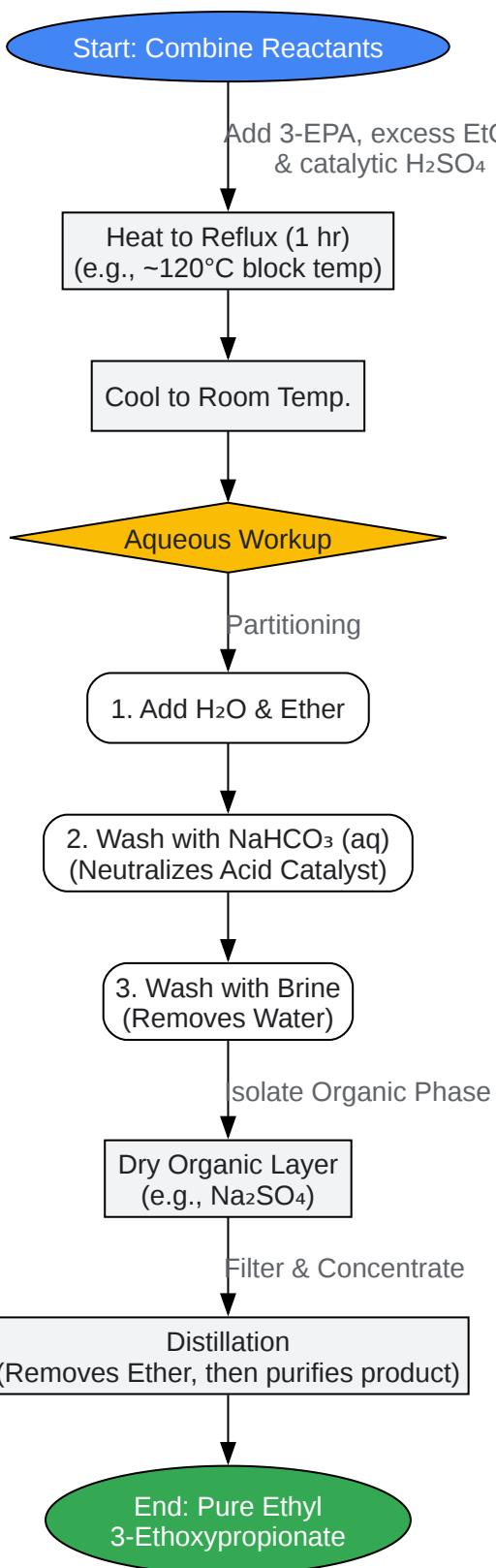
Reduction to Alcohols

Reduction of the carboxylic acid group affords 3-ethoxy-1-propanol. This primary alcohol can then undergo a host of subsequent reactions, such as oxidation to the corresponding aldehyde or conversion to halides, further expanding the library of accessible derivatives from the original 3-EPA precursor.

Applications in Advanced Synthesis

The derivatives of 3-EPA are not merely laboratory curiosities; they are integral components in high-value commercial products.

- **Pharmaceuticals:** Ethyl 3-ethoxypropionate is used in the synthesis of selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6), which are a class of drugs used for novel cancer therapies. The 3-ethoxypropyl fragment provides a desirable structural motif that can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
- **Coatings and Resins:** As a solvent, EEP is prized in the formulation of automotive paints, industrial coatings, and cleaning agents.^{[5][7]} Its linear structure and balanced polarity contribute to excellent flow, leveling, and high gloss in coating applications.^{[5][6]}
- **Fine Chemicals:** 3-EPA and its derivatives serve as intermediates for a range of fine chemicals and can be used as a medium for carrying out other chemical reactions, sometimes replacing more hazardous solvents.


Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps grounded in established chemical principles.

Protocol 1: Synthesis of Ethyl 3-Ethoxypropionate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of **3-Ethoxypropionic acid**.

Causality: The reaction is an equilibrium process. Using excess ethanol as both a reagent and a solvent drives the reaction toward the product side (Le Châtelier's Principle). The strong acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

[Click to download full resolution via product page](#)

Caption: Workflow for Fischer Esterification of 3-EPA.

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add **3-Ethoxypropionic acid** (1.0 eq), absolute ethanol (10.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).[8]
- Reflux: Heat the reaction mixture to a gentle reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
- Cooling and Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
- Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until effervescence ceases, followed by a wash with saturated aqueous sodium chloride (brine).[9][10] The bicarbonate wash is crucial for neutralizing the acid catalyst and removing any unreacted 3-EPA. The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 3-ethoxypropionate.

Safety and Handling

As with any chemical precursor, proper handling of **3-Ethoxypropionic acid** and its derivatives is essential.

- Hazards: **3-Ethoxypropionic acid** is classified as causing serious eye damage.[1] Its common derivative, ethyl 3-ethoxypropionate, is a flammable liquid and vapor.[11][12] Long-term contact with air and light may lead to the formation of explosive peroxides.[13]
- Precautions for Safe Handling:

- Always work in a well-ventilated fume hood.[14]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]
- Keep away from heat, sparks, open flames, and other ignition sources.[11][14]
- Store containers tightly closed in a cool, dry place away from oxidizing agents.[12]
- Ground and bond containers when transferring flammable liquids to prevent static discharge.[11]

Conclusion

3-Ethoxypropionic acid is a powerful and versatile precursor in chemical synthesis. Its bifunctional nature allows for straightforward and high-yielding transformations into a diverse range of valuable esters, amides, and alcohols. These derivatives are critical intermediates in the pharmaceutical industry and find widespread use as high-performance solvents. By understanding its core reactivity and employing robust, well-reasoned protocols, researchers can continue to unlock new applications for this important synthetic building block, driving innovation in drug discovery and materials science.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 61351, **3-Ethoxypropionic acid**.
- Google Patents (2021). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
- Ataman Kimya (n.d.). ETHYL 3-ETHOXYPROPIONATE.
- Union Petrochemical (2023). Safety Data Sheet: Ethyl 3-Ethoxypropionate.
- PENPET (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.
- SmartChemi (2015). 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications.
- Cheméo (n.d.). Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9).
- SDS Report (2024). Safety Data Sheet 29 CFR 1910.1200.
- SpectraBase (n.d.). **3-Ethoxypropionic acid** ethyl ester - Optional[¹H NMR] - Spectrum.
- SpectraBase (n.d.). **3-Ethoxypropionic acid** ethyl ester - Optional[¹³C NMR] - Chemical Shifts.

- Ataman Kimya (n.d.). ETHYL 3-ETOXY PROPIONATE.
- Smart Chemical (n.d.). EEP(ETHYL 3-ETHOXYPROPIONATE) Property and Application.
- Google Patents (2014). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
- National Center for Biotechnology Information (n.d.). 3-(4-Ethoxybenzoyl)propionic acid.
- NIST (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester.
- Organic Syntheses (n.d.). ethyl 3,3-diethoxypropanoate.
- The Good Scents Company (n.d.). ethyl 3-ethoxypropionate.
- Google Patents (2020). KR102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate.
- University of Missouri-St. Louis (n.d.). The Fischer Esterification.
- OperaChem (2024). Fischer Esterification-Typical Procedures.
- Wellesley College (n.d.). Fischer Esterification.
- NIST (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester Notes.
- Google Patents (1992). US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Ethoxypropionic acid | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-ethoxypropionate | 763-69-9 [chemicalbook.com]
- 3. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]
- 4. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]
- 5. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 6. ethyl 3-ethoxypropionate, 763-69-9 [thegoodscentscompany.com]
- 7. EEP(ETHYL 3-ETHOXYPROPIONATE) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 8. cerritos.edu [cerritos.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. unionpetrochemical.com [unionpetrochemical.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. ark-chem.co.jp [ark-chem.co.jp]
- To cite this document: BenchChem. [3-Ethoxypropionic Acid: A Versatile Precursor in Modern Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072214#3-ethoxypropionic-acid-as-a-precursor-in-chemical-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com